(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone
Description
Properties
IUPAC Name |
(5-methoxypyridin-3-yl)-pyridin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-16-11-6-10(7-14-8-11)12(15)9-2-4-13-5-3-9/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWAQQDKDNACII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(=O)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yields
| Oxidizing Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| PCC | Dichloromethane | 0–25°C | 60–75 | |
| DMP | Acetonitrile | 25°C | 80–85 | |
| KMnO₄ | Acetone/H₂O | 50°C | 40–50 |
PCC in dichloromethane provides moderate yields (60–75%) under mild conditions, while DMP achieves higher efficiency (80–85%) due to its selectivity for secondary alcohols. However, the commercial unavailability of the alcohol precursor limits this route’s scalability.
Copper-Mediated Cross-Coupling of Organozinc Reagents and Acid Chlorides
Adapted from methodologies for diarylethanones, this approach involves coupling a pyridinylzinc bromide with a pyridinyl acid chloride. For (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone, 5-methoxypyridin-3-ylzinc bromide reacts with pyridin-4-ylcarbonyl chloride in the presence of CuCN/LiBr.
Protocol and Optimization
- Organozinc Preparation : 5-Methoxypyridin-3-ylmagnesium bromide is transmetallated with ZnBr₂.
- Coupling : The organozinc reagent and pyridin-4-ylcarbonyl chloride are combined in THF under argon, catalyzed by CuCN/LiBr (5 mol%).
- Workup : Hydrolysis with 3M HCl yields the crude ketone, purified via column chromatography.
| Catalyst | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| CuCN/LiBr | THF | 4 | 68 |
This method, adapted from ethanone syntheses, achieves 68% yield under optimized conditions, making it a robust route despite requiring stringent anhydrous handling.
Horner-Wittig Reaction with Modified N,P-Acetals
The Horner-Wittig reaction, typically used for alkene formation, has been modified to synthesize pyridinyl ketones. A two-step protocol involves:
- N,P-Acetal Formation : Condensation of 5-methoxypyridin-3-carbaldehyde with aniline and diphenylphosphite.
- Enamine Hydrolysis : Reaction of the N,P-acetal with pyridin-4-ylcarbaldehyde under basic conditions, followed by acid hydrolysis.
Key Parameters
| Step | Reagents | Yield (%) | Reference |
|---|---|---|---|
| N,P-Acetal Synthesis | Diphenylphosphite, Aniline | 98 | |
| Ketone Formation | Cs₂CO₃, THF/i-PrOH | 82 |
This method, while efficient for ethanones, requires adaptation for methanones, potentially reducing yields to ~50–60% due to steric hindrance.
Nucleophilic Acyl Substitution Using Pyridinyl Grignard Reagents
A classical approach involves reacting a pyridinyl Grignard reagent with a pyridinyl acyl chloride. For example, pyridin-4-ylmagnesium bromide reacts with 5-methoxypyridin-3-ylcarbonyl chloride to form the ketone.
Challenges and Outcomes
- Acyl Chloride Stability : Pyridinyl acyl chlorides are prone to hydrolysis, necessitating anhydrous conditions.
- Grignard Reactivity : Competitive side reactions (e.g., deprotonation) may reduce yields.
| Acyl Chloride | Grignard Reagent | Yield (%) | Reference |
|---|---|---|---|
| 5-Methoxypyridin-3-ylcarbonyl chloride | Pyridin-4-ylMgBr | 55 |
While feasible, this method’s moderate yield (55%) and sensitivity to moisture limit its industrial application.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Cost | Technical Complexity |
|---|---|---|---|---|
| Alcohol Oxidation | 80–85 | Low | High | Low |
| Cu-Mediated Cross-Coupling | 68 | Moderate | Moderate | High |
| Horner-Wittig Reaction | 50–60 | High | Low | Moderate |
| Nucleophilic Acyl Substitution | 55 | Moderate | Moderate | Moderate |
| Palladium Carbonylation* | 45–50 | Low | High | High |
*Theoretical method.
The Cu-mediated cross-coupling and Horner-Wittig reaction offer the best balance of yield and scalability, though the former requires specialized handling. Alcohol oxidation remains the simplest route if precursor availability is resolved.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry:
- (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
- The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine:
- It is explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry:
- The compound is used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects.
- The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways, depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Selected Pyridinyl Methanones
Key Observations :
- Electronic Effects: The methoxy group in the target compound enhances electron density on the pyridine ring compared to chloro-substituted analogues (e.g., (5-Chloro-2-methoxypyridin-3-yl)methanol), which may influence reactivity in nucleophilic substitutions .
- Steric Considerations: Bulkier substituents, such as phenoxy groups in (4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone, reduce solubility but improve thermal stability .
- Applications: Bis-methanones like S1 exhibit higher molecular weights and extended conjugation, making them suitable for energy storage applications, whereas the target compound’s smaller size may favor biological interactions .
Key Observations :
- Solubility : The target compound’s solubility is expected to be higher than S2 due to the absence of thiophene rings, which contribute to π-stacking and reduced solubility .
- Spectroscopy: Methanones with electron-withdrawing groups (e.g., nitro or chloro) exhibit downfield shifts in $^{1}$H NMR, whereas methoxy substituents cause upfield shifts due to electron donation .
Biological Activity
(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.
Chemical Structure and Properties
The compound (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone consists of a pyridine ring substituted with a methoxy group and another pyridine moiety. Its molecular formula is CHNO, which contributes to its solubility and reactivity in biological systems.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.
- Anticancer Properties : Preliminary research indicates that it may inhibit the proliferation of cancer cells, particularly in breast cancer cell lines (e.g., MCF-7) with IC values in the low micromolar range.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in critical cellular processes, which could be leveraged for therapeutic applications.
The mechanism through which (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone exerts its biological effects involves:
- Targeting Enzymatic Pathways : It inhibits key enzymes such as DNA gyrase and other proteases, disrupting essential cellular functions in pathogens and cancer cells.
- Inducing Apoptosis : In cancer cells, the compound may trigger apoptosis through pathways involving oxidative stress and mitochondrial dysfunction.
Comparative Studies
A comparative analysis with similar compounds reveals the unique efficacy of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone:
| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity | IC (µM) |
|---|---|---|---|---|
| (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone | Structure | Moderate | Significant | 2.5 - 5.0 |
| Pyrazolo[1,5-a]pyrimidine | Structure | High | Moderate | 1.0 - 3.0 |
| 7-Amino-pyrazolo[1,5-a]pyrimidine | Structure | Low | High | 1.2 - 4.0 |
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the effects of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanone on MCF-7 breast cancer cells, reporting an IC value of approximately 2.5 µM, indicating potent antiproliferative effects .
- Antimicrobial Efficacy : In another study, the compound exhibited significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 8 to 16 µM .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
